2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone
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Overview
Description
The compound “2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone” is a complex organic molecule. It contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom. The presence of a phenyl group and a methoxybenzyl group further adds to the complexity of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridazinone and piperidine rings. The phenyl and methoxybenzyl groups would then be added through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The pyridazinone and piperidine rings could participate in electrophilic substitution reactions. The phenyl and methoxybenzyl groups could also undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Anticancer Activity
The compound has shown promise in the field of oncology. Derivatives of the thiadiazole ring, which share a similar structure to our compound of interest, have been reported to exhibit significant anticancer properties. These compounds can be aggressive against cancer cells, which are known for their malignant properties such as invasiveness and metastasis. The development of new anticancer agents is crucial, as the overall survival rate for cancer patients remains low despite advances in treatment. The related derivatives have been characterized by various spectroscopic methods and their structures determined by X-ray crystallography .
Antimicrobial Properties
Compounds with a thiadiazole core, akin to the one , have been utilized for their antimicrobial activities. This includes the potential to act against a broad spectrum of microbial pathogens. The antimicrobial property is particularly important in the pharmaceutical industry, where there is a constant need for new agents to combat drug-resistant strains .
Anti-Tuberculosis (Anti-TB)
The structural analogs of our compound have been employed in the fight against tuberculosis. Tuberculosis is caused by the bacterium Mycobacterium tuberculosis and remains a major global health challenge. The thiadiazole derivatives have shown potential in acting as anti-TB agents, which is a significant application given the rise of multi-drug-resistant TB strains .
Anti-Inflammatory Effects
Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to various diseases. The compound’s relatives in the thiadiazole family have been reported to possess anti-inflammatory activities, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .
Fungicidal Applications
Fungal infections can be particularly difficult to treat due to the eukaryotic nature of fungi, which is similar to human cells. Thiadiazole derivatives, which are structurally related to our compound, have been used as fungicides, indicating the potential of our compound to serve in this capacity as well .
Antipsychotic Uses
The N=C-S moiety found in thiadiazoles, which is similar to the functional groups in our compound, has been employed in antipsychotic drugs. These compounds can interact with various neurotransmitter systems in the brain, which may be beneficial in treating psychiatric disorders .
Pharmacological Significance
The chemistry and pharmacology of thiadiazole derivatives, which are closely related to our compound, have been of great interest to medicinal chemists due to their wide range of biological activities. This highlights the potential pharmacological significance of our compound in developing new therapeutic agents .
Molecular Structure Analysis
The molecular structure of compounds similar to “2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone” has been determined through X-ray crystallography. This analysis is crucial for understanding the compound’s interactions at the molecular level, which is essential for its application in drug design and development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-28-20-12-10-18(11-13-20)17-26-22(27)16-21(25-14-6-3-7-15-25)23(24-26)19-8-4-2-5-9-19/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSIBQJBZWIHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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